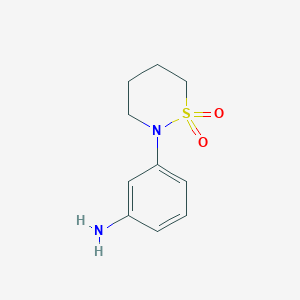

3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Description

Contextualization within Nitrogen-Sulfur Heterocyclic Chemistry

Nitrogen-sulfur-containing heterocycles are a cornerstone of modern chemistry, with their derivatives playing crucial roles in a multitude of applications. The thiazinane ring system, in particular, is a six-membered saturated ring containing one nitrogen and one sulfur atom, and its derivatives are of significant interest.

The 1,2-thiazinane-1,1-dioxide ring is a cyclic sulfonamide, also known as a γ-sultam. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Cyclic sulfonamides, or sultams, have garnered attention as they offer a more conformationally restricted backbone compared to their acyclic counterparts, which can be advantageous in the design of targeted molecular probes and therapeutic agents. nih.gov

The synthesis of thiazinane derivatives has been an active area of research, with various methods developed for the construction of this heterocyclic core. nih.govsemanticscholar.org These synthetic strategies often involve intramolecular cyclization of sulfonamide precursors. nih.gov The chemical reactivity of the thiazinane ring allows for further functionalization, providing access to a diverse range of derivatives.

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast number of dyes, polymers, and pharmaceuticals. In the context of molecular design for biological applications, the aniline moiety can serve as a versatile pharmacophore. The amino group can act as a hydrogen bond donor or acceptor, and the aromatic ring can engage in various non-covalent interactions, such as π-stacking and hydrophobic interactions.

The position of the amino group on the phenyl ring is crucial for determining the electronic properties and three-dimensional shape of the molecule, which in turn influences its biological activity. The meta-substitution pattern, as seen in 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, directs functional groups to specific spatial orientations, which can be critical for binding to biological targets.

Rationale for Academic Investigation of this compound

The focused academic investigation of this compound stems from a desire to explore novel chemical space and to gain a deeper understanding of the fundamental principles governing molecular interactions.

While the synthesis and properties of various substituted 1,2-thiazinanes have been reported, the specific substitution pattern of this compound represents a relatively underexplored area of chemical space. Much of the existing research has focused on other substitution patterns on the N-aryl ring. The exploration of this meta-amino substituted analogue allows for the expansion of the known chemical diversity within this class of compounds.

The synthesis of this specific isomer presents unique challenges and opportunities for the development of novel synthetic methodologies. For instance, the presence of the amino group requires careful consideration of protecting group strategies during the synthesis of the thiazinane ring.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the electronic structure and conformational preferences of the molecule. nanobioletters.com This theoretical insight, combined with experimental data, can help to build predictive models for the design of new molecules with desired properties. The comparison of the 3-amino substituted isomer with its 2- and 4-amino counterparts can provide crucial information on how the position of the amino group influences the molecule's electronic distribution and biological interactions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-dioxothiazinan-2-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-4-3-5-10(8-9)12-6-1-2-7-15(12,13)14/h3-5,8H,1-2,6-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZFZDZLWRXIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,1 Dioxido 1,2 Thiazinan 2 Yl Aniline and Analogues

Retrosynthetic Analysis of the 1,2-Thiazinane Ring System

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. amazonaws.com For the 1,2-thiazinane-1,1-dioxide core, several disconnections are strategically viable. The most common approaches target the bonds formed during the key cyclization step.

A primary disconnection across the S-N bond suggests a precursor such as a ω-aminoalkanesulfonyl chloride. This approach, however, can be complicated by the potential for intermolecular polymerization. A more robust and frequently employed strategy involves disconnecting the N-C2 bond. This leads back to a linear sulfonamide derived from a 4-aminobutanol or 4-halobutylamine precursor. nih.gov This linear sulfonamide can then undergo intramolecular cyclization.

Another logical disconnection is at the C5-C6 bond, which would suggest a Michael addition type of cyclization. Finally, a disconnection across both the N-C2 and S-C6 bonds breaks the ring down into a sulfur dioxide source, ammonia (B1221849) (or an amine), and a 1,4-dihalobutane derivative, though this represents a more convergent but potentially lower-yielding approach. The most practical syntheses generally build the carbon backbone first and then form the heterocyclic ring via intramolecular N-alkylation. nih.gov

Strategies for Sulfonamide Formation and Intramolecular Cyclization

The formation of the 1,2-thiazinane-1,1-dioxide ring is the cornerstone of the synthesis. This typically involves two main stages: the formation of a linear sulfonamide precursor, followed by an intramolecular cyclization to forge the six-membered sultam. The initial sulfonamide is commonly prepared via the reaction of an amine with a sulfonyl chloride. thieme-connect.comresearchgate.net The subsequent cyclization is the critical step where various methodologies are employed.

Cyclization via Sulfonamide Dianion Alkylation

One powerful method for forming the sultam ring involves the generation of a sulfonamide dianion, followed by an intramolecular alkylation. This strategy is particularly effective when cyclizing precursors derived from amino halides. nih.gov The process begins with the formation of a secondary sulfonamide from an appropriate amino halide. Treatment of this intermediate with a strong base, such as n-butyllithium (n-BuLi) in the presence of diisopropylamine, generates a dianion through deprotonation of both the sulfonamide nitrogen and the carbon alpha to the sulfonyl group. nih.gov This highly nucleophilic species then readily undergoes intramolecular cyclization, displacing the halide on the alkyl chain to form the 1,2-thiazinane ring. nih.gov

Table 1: Example of Dianion-Mediated Cyclization

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-halobutyl)alkanesulfonamide | n-BuLi, (i-Pr)2NH, phenanthroline, THF | N-alkyl-1,2-thiazinane-1,1-dioxide | 21-43% | nih.gov |

Rhodium-Catalyzed Intramolecular Aziridination and Ring Expansion Approaches

Rhodium-catalyzed reactions offer an elegant and stereospecific route to the thiazinane skeleton via an aziridination and ring expansion cascade. nih.gov This methodology typically starts with an unsaturated sulfonamide, such as but-3-ene-1-sulfonamide (B3121670) or hex-5-ene-1-sulfonamide.

In the presence of a rhodium catalyst, such as Rh₂(OAc)₄, and an oxidant like PhI(OAc)₂, the terminal alkene undergoes an intramolecular aziridination. nih.gov This reaction proceeds through the in-situ formation of a rhodium-nitrene intermediate which then adds across the double bond. nih.gov The resulting bicyclic aziridine (B145994) is an intermediate that can be isolated or undergo subsequent ring expansion. The strain within the fused-ring system facilitates the opening of the aziridine ring by a nucleophile or through rearrangement, leading to the formation of the more stable six-membered thiazinane ring. nih.govmdpi.com This approach allows for the introduction of functionality at the 3-position of the thiazinane ring, depending on the structure of the starting alkene. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Thiazinane Derivatives

| Substrate | Catalyst/Reagents | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| But-3-ene-1-sulfonamide | Rh₂(OAc)₄, PhI(OAc)₂ | Bicyclic aziridine | (1,1-dioxo- nih.govnih.govthiazinan-3-yl)methanol | Not specified | nih.gov |

| Hex-5-ene-1-sulfonamide | Rh₂(OAc)₄, PhI(OAc)₂ | Aziridine | 3-vinyl- nih.govnih.govthiazinane-1,1-dioxide | 70-90% | nih.gov |

Other Cycloaddition and Condensation Routes to Thiazinanes

Beyond the aforementioned methods, several other strategies have been developed for the synthesis of the 1,2-thiazinane ring. Intramolecular hydroamination of unsaturated sulfonamides provides a direct route to the cyclic system. This reaction can be catalyzed by gold(I) complexes, converting terminal alkene-containing sulfonamides into the corresponding 1,2-thiazinane-1,1-dioxides in high yields. nih.gov

Condensation reactions of bifunctional reagents also serve as a viable pathway. For instance, reacting amino-alcohols with a sulfonyl chloride can yield a secondary sulfonamide, which can then be converted to an alkyl bromide intermediate. Subsequent base-mediated cyclization affords the desired sultam ring. nih.gov

While less common for simple 1,2-thiazinanes, cycloaddition reactions represent a potential strategy. For example, rhodium-catalyzed [3+3] cycloadditions have been used to construct related 1,4-thiazine systems and could conceivably be adapted. rsc.org Additionally, acid-catalyzed intramolecular cyclization of sulfoximine (B86345) precursors has been employed for the synthesis of related thiadiazine 1-oxides, demonstrating the utility of varied cyclization triggers. nih.gov

Introduction and Functionalization of the Aniline (B41778) Moiety

The synthesis of the target compound requires the presence of an aniline group attached to the nitrogen atom of the thiazinane ring. This can be achieved in two primary ways: either by starting with a pre-functionalized aniline derivative and building the thiazinane ring onto it, or by first constructing an N-phenylthiazinane and subsequently introducing the amino group onto the phenyl ring.

Regioselective Installation of the Aniline Substituent

Achieving the specific 3- (or meta-) substitution pattern on the aniline ring is a critical aspect of the synthesis. Direct functionalization of an N-phenyl ring attached to the thiazinane nitrogen is challenging due to the ortho-, para-directing nature of the secondary amine. Therefore, the most common and reliable strategy involves using an aromatic starting material that already contains the desired substitution pattern.

A typical approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.gov In this scenario, the pre-formed 1,2-thiazinane-1,1-dioxide, which contains an N-H bond, is coupled with a haloaniline derivative, such as 1-bromo-3-nitrobenzene. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., RuPhos), and a base. nih.gov This directly installs the nitrophenyl group onto the thiazinane nitrogen. The final step is the reduction of the nitro group to the desired amine, which can be accomplished using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like tin(II) chloride. This sequence ensures unambiguous regiocontrol, yielding the desired 3-substituted aniline product.

Alternatively, multi-component reactions that construct the meta-substituted aniline ring from acyclic precursors offer another advanced route. beilstein-journals.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline |

| 1,2-Thiazinane-1,1-dioxide |

| 4-Aminobutanol |

| 4-Halobutylamine |

| ω-Aminoalkanesulfonyl chloride |

| n-Butyllithium |

| Diisopropylamine |

| N-(4-halobutyl)alkanesulfonamide |

| N-alkyl-1,2-thiazinane-1,1-dioxide |

| But-3-ene-1-sulfonamide |

| Hex-5-ene-1-sulfonamide |

| Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) |

| Phenyliodine diacetate (PhI(OAc)₂) |

| (1,1-Dioxo- nih.govnih.govthiazinan-3-yl)methanol |

| 3-Vinyl- nih.govnih.govthiazinane-1,1-dioxide |

| 1-Bromo-3-nitrobenzene |

| RuPhos |

Derivatization of the Aniline Nitrogen and Aromatic Ring

Once the core structure of this compound is synthesized, the aniline portion of the molecule provides a versatile handle for further functionalization. Both the amino group and the aromatic ring are amenable to a variety of chemical modifications, enabling the synthesis of a broad range of analogues for structure-activity relationship (SAR) studies.

Derivatization of the aniline nitrogen can be readily achieved through standard reactions such as alkylation and acylation. For instance, N-alkylation can introduce small alkyl groups or more complex side chains. Reductive amination, using aldehydes or ketones in the presence of a reducing agent like sodium borohydride, is a common method for introducing N-alkyl substituents. mdpi.com Similarly, acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic and steric properties of the molecule.

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions. The amino group is a strong activating, ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6 of the aniline ring). However, the bulky 1,1-dioxido-1,2-thiazinan-2-yl group at the meta position may exert significant steric hindrance, potentially influencing the regioselectivity of these reactions. Common derivatizations include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride (ICl).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, allowing for further functionalization.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

These derivatizations allow for the systematic modification of the molecule's properties, which is crucial in fields like medicinal chemistry for optimizing biological activity.

Control of Sulfur Oxidation State: Formation of the Dioxido Group

The 1,1-dioxido feature, also known as a sulfone, is a critical component of the target molecule's structure. This functional group is typically formed by the oxidation of a lower oxidation state sulfur atom within the 1,2-thiazinane ring. The synthesis of the heterocyclic ring may yield a sulfide (B99878) or sulfoxide (B87167), which is then oxidized to the desired sulfone.

The oxidation of sulfur-containing heterocycles is a well-established transformation in organic synthesis. nih.gov A variety of oxidizing agents can be employed, with the choice often depending on the presence of other sensitive functional groups in the molecule. For the oxidation of thiazinane precursors to their 1,1-dioxido form, common reagents include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting sulfides directly to sulfones. nih.govsemanticscholar.org

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst or in acidic media (e.g., acetic acid) to achieve the desired oxidation.

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and often selective oxidant. By controlling the stoichiometry, it is sometimes possible to isolate the intermediate sulfoxide, although with two equivalents or more, the sulfone is typically formed. researchgate.net

Oxone® (Potassium Peroxymonosulfate): A versatile and environmentally friendly oxidizing agent that is effective for converting sulfides to sulfones in aqueous or mixed solvent systems. researchgate.net

The reaction is typically carried out after the formation of the heterocyclic ring and before the coupling with the aniline component, or as a final step on the fully assembled molecule, provided other functional groups are compatible with the oxidative conditions. The successful formation of the 1,1-dioxido group is crucial as it significantly impacts the geometry and electronic properties of the heterocyclic ring, influencing its chemical reactivity and biological interactions.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound, particularly the key N-arylation step that joins the aniline and thiazinane moieties, requires careful optimization of reaction parameters. Factors such as solvent, temperature, catalyst, and reagent ratios play a pivotal role in maximizing product yield and minimizing side reactions.

Solvent Effects and Temperature Optimization

The choice of solvent can profoundly influence the rate and outcome of N-arylation reactions. Solvents are selected based on their ability to dissolve reactants, their boiling point (which dictates the accessible temperature range), and their interaction with the catalyst and reagents. For copper- and palladium-catalyzed N-arylation reactions, common solvents include aprotic polar solvents like dimethylformamide (DMF), dioxane, and toluene. researchgate.netnih.gov

Temperature is another critical variable. While higher temperatures often increase reaction rates, they can also lead to decomposition of reactants or products and the formation of unwanted byproducts. Optimization typically involves screening a range of temperatures to find the optimal balance between reaction time and product purity. For instance, nickel-catalyzed amination of aryl sulfamates has been optimized at 80 °C in dioxane. nih.gov The specific optimal temperature will depend on the reactivity of the coupling partners and the thermal stability of the catalyst.

| Parameter | Conditions | Effect on Reaction | Source |

| Solvent | Dioxane | Effective for Ni-catalyzed amination of sulfamates. | nih.gov |

| Dimethylformamide (DMF) | Commonly used for Cu-catalyzed N-arylation of sulfonamides. | researchgate.net | |

| Toluene | Often used in Pd-catalyzed couplings. | nih.gov | |

| Temperature | 80 °C | Optimal for specific Ni-catalyzed amination reactions. | nih.gov |

| 130 °C | Used for CuI-catalyzed N-arylation in DMF. | researchgate.net | |

| Room Temperature to 50 °C | Sufficient for some highly active Pd-catalyzed systems. | researchgate.net |

Catalytic Systems and Reagent Stoichiometry

The formation of the N-aryl bond is typically accomplished via a transition-metal-catalyzed cross-coupling reaction. Catalytic systems based on copper, palladium, and nickel are widely employed for the N-arylation of sulfonamides and related compounds. researchgate.net

Copper-Catalyzed Systems: Often referred to as Chan-Lam or Buchwald-Hartwig type couplings, these systems frequently use a copper(I) or copper(II) source (e.g., CuI, Cu(OAc)₂) often without a specialized ligand. researchgate.netrsc.org The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the catalytic cycle.

Palladium-Catalyzed Systems: These are among the most robust methods for C-N bond formation. They typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. The ligand is critical for catalyst stability and activity. nih.gov

Nickel-Catalyzed Systems: Nickel catalysts have emerged as a more cost-effective alternative to palladium. Systems using a nickel precursor like [Ni(cod)₂] and N-heterocyclic carbene (NHC) or phosphine ligands have proven effective for coupling aryl electrophiles with nitrogen nucleophiles. nih.govresearchgate.net

The stoichiometry of the reagents must be carefully controlled. While a 1:1 ratio of the aniline and the thiazinane coupling partners is theoretically required, in practice, a slight excess of one reagent may be used to drive the reaction to completion. The amount of catalyst is also optimized; typically, low catalyst loadings (e.g., 1-10 mol%) are desired for efficiency and cost-effectiveness. researchgate.net The amount and type of base used are also critical parameters that require optimization for each specific substrate combination.

| Catalyst System | Components | Typical Conditions | Source |

| Copper | CuI (10 mol%), Cs₂CO₃ | DMF, 130 °C | researchgate.net |

| Nickel | [Ni(cod)₂], SIPr·HCl (NHC ligand), NaOtBu | Dioxane, 80 °C | nih.gov |

| Palladium | Pd(OAc)₂, Biaryl Phosphine Ligand, Base | Toluene or Dioxane, elevated temperature | nih.gov |

Chemical Reactivity and Transformational Chemistry of 3 1,1 Dioxido 1,2 Thiazinan 2 Yl Aniline

Reactions Involving the Aniline (B41778) Nitrogen and Aromatic Ring

The aniline portion of the molecule is a primary determinant of its reactivity, particularly in reactions involving the aromatic ring and the exocyclic nitrogen atom. The amino group is a strong activating group, influencing the regioselectivity of electrophilic aromatic substitution and participating in various coupling reactions.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is subject to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of arenes. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the amino group (-NH₂) and the 1,1-dioxido-1,2-thiazinan-2-yl group (a cyclic sulfonamide or sultam).

The amino group is a powerful activating group and an ortho, para-director. libretexts.org This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic π-system through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the electrophilic attack at the ortho and para positions. organicchemistrytutor.com Conversely, the sultam moiety, connected to the ring via its nitrogen atom, is generally considered an electron-withdrawing and deactivating group due to the strong inductive effect of the sulfonyl group. wikipedia.org Such deactivating groups typically direct incoming electrophiles to the meta position relative to themselves.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Preference |

|---|---|---|---|

| -NH₂ (Anilino) | +R >> -I (Resonance donating) | Strongly Activating | Ortho, Para |

| -N(SO₂)R (Sultam) | -I (Inductively withdrawing) | Deactivating | Meta |

Predicted Electrophilic Aromatic Substitution Outcomes:

Halogenation (e.g., Bromination): Reaction with bromine in a suitable solvent is expected to yield primarily 2-bromo- and 4-bromo-3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline.

Nitration: Treatment with a mixture of nitric and sulfuric acid would likely lead to the formation of 2-nitro- and 4-nitro-3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline.

Sulfonation: Reaction with fuming sulfuric acid is predicted to introduce a sulfonic acid group at the ortho and para positions relative to the amino group.

Friedel-Crafts Reactions: The strongly activating nature of the amino group can lead to over-alkylation or acylation, and the Lewis acid catalysts used in these reactions can complex with the amino group, deactivating the ring. libretexts.org Therefore, protection of the amino group, for instance, by acetylation, is often necessary to achieve selective substitution.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The aniline nitrogen in this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction is a powerful method for the formation of carbon-nitrogen bonds and allows for the synthesis of more complex diaryl or alkylaryl amines. rug.nl In this context, the aniline derivative would act as the nucleophilic component, coupling with an aryl or vinyl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org

The general transformation can be represented as follows:

Ar-NH₂ + Ar'-X → Ar-NH-Ar' + HX (where Ar = 3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl, Ar' = another aryl group, and X = Br, I, OTf)

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst system. Various generations of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction. beilstein-journals.orgsemanticscholar.org For the coupling of an aniline derivative like the title compound, a range of catalyst systems could be employed.

| Palladium Source | Ligand | Base | Typical Substrates |

|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Aryl bromides, iodides, triflates |

| Pd(OAc)₂ | XPhos | K₃PO₄ or Cs₂CO₃ | Aryl chlorides, bromides |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Hindered aryl halides |

| Pd(OAc)₂ | BrettPhos | LiHMDS | Heteroaryl halides |

dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, RuPhos = 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, BrettPhos = 2-(dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, LiHMDS = lithium bis(trimethylsilyl)amide.

Transformations of the 1,2-Thiazinane Ring System

The 1,2-thiazinane-1,1-dioxide ring, being a cyclic sulfonamide, exhibits its own characteristic reactivity. This includes the potential for ring expansion and contraction under specific conditions, as well as functionalization at the carbon atoms of the ring.

Ring Expansion and Contraction Methodologies

While specific examples for this compound are not extensively documented, analogous transformations in related sultam systems suggest potential pathways for ring modification.

Ring Expansion: Ring expansion of cyclic sulfonamides can be achieved through various synthetic strategies. For instance, treatment of N-alkylated saccharin (B28170) derivatives with hydrazine (B178648) can lead to a ring expansion to form 4-amino-1,2,3-benzothiadiazine 1,1-dioxides. mdpi.com Although this involves a fused aromatic system, it demonstrates the principle of transforming a five-membered sultam into a six-membered one. A similar conceptual approach could potentially be envisioned for the expansion of the six-membered 1,2-thiazinane ring to a seven-membered ring system, for example, through a Tiffeneau-Demjanov-type rearrangement of a suitably functionalized precursor.

Ring Contraction: Ring contraction of sultams is also a known transformation. For example, treatment of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides with sodium hydroxide (B78521) can induce a ring contraction to yield 1,2-benzisothiazole (B1215175) 1,1-dioxides. mdpi.com Photochemical methods, such as the di-π-methane rearrangement, have been employed for the ring contraction of bridgehead sultams. figshare.com These methodologies, while not directly applied to the title compound, illustrate the chemical accessibility of smaller ring systems from the 1,2-thiazinane framework under specific reaction conditions.

Functionalization at Ring Positions (e.g., Alkylation, Acylation)

Functionalization of the carbon skeleton of the 1,2-thiazinane ring can be achieved through various methods, typically involving the generation of a carbanion alpha to the sulfonyl group, followed by reaction with an electrophile.

Alkylation: The protons on the carbon atoms adjacent to the sulfonyl group in the 1,2-thiazinane ring are acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then react with alkyl halides or other electrophiles to introduce substituents at these positions. For instance, the alkylation of 1,2-thiazinane-1,1-dioxide derivatives has been reported. nih.gov The regioselectivity of deprotonation and subsequent alkylation would depend on the specific substitution pattern of the ring and the reaction conditions employed.

Acylation: Similar to alkylation, the carbanion generated by deprotonation of the 1,2-thiazinane ring can react with acylating agents such as acyl chlorides or anhydrides to introduce acyl groups. researchgate.net The N-acylsulfonamide moiety is a common feature in many biologically active molecules. orientjchem.org While direct acylation of the ring carbon might be challenging, functionalization can also be envisioned at the nitrogen atom of the sultam ring if it were not already substituted, as in the case of the title compound.

Reactivity of the Sulfonyl Group

The sulfonyl group (SO₂) in the 1,2-thiazinane ring is generally stable and unreactive under many conditions. The sulfur-nitrogen bond of the sulfonamide is robust. However, under specific and often harsh conditions, this group can undergo cleavage.

Reductive Cleavage: The S-N bond of sulfonamides can be cleaved under reductive conditions. For example, radical cyclizations of certain ene-sulfonamides can lead to the elimination of a sulfonyl radical. nih.gov While this is not a direct cleavage of a simple sultam, it demonstrates the possibility of S-N bond scission under radical conditions.

Hydrolytic Cleavage: The hydrolysis of the S-N bond in cyclic sulfonamides is generally difficult and requires forcing conditions, such as strong acid or base at elevated temperatures. The stability of the six-membered δ-sultam ring in this compound is expected to be high compared to more strained ring systems like β-sultams (four-membered rings), which are significantly more susceptible to hydrolysis. hud.ac.uk The stability of the sulfonamide bond is a key feature that makes it a useful functional group in medicinal chemistry. nih.gov

Synthesis of Structural Analogues for Structure-Activity Relationship Studies

The systematic synthesis of structural analogues is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For a lead compound like this compound, SAR studies involve the strategic modification of its constituent parts—the aniline ring and the 1,2-thiazinane-1,1-dioxide (sultam) moiety—to map the molecular features essential for biological activity. These studies help in optimizing potency, selectivity, and pharmacokinetic properties.

The synthetic approaches to generate a library of analogues typically focus on two key areas: modification of the aromatic aniline ring and alteration of the saturated sultam heterocycle.

Modification of the Aniline Moiety

The aniline ring offers a versatile scaffold for introducing a wide array of substituents to probe the effects of sterics, electronics, and lipophilicity on the target interaction. Synthetic strategies often involve starting with pre-functionalized anilines or performing late-stage functionalization. A one-pot, three-component synthesis of substituted meta-hetarylanilines demonstrates a viable route for creating diverse aniline substitution patterns. beilstein-journals.org Common modifications include:

Positional Isomerism: Moving the sultam group from the meta (3-position) to the ortho (2-position) or para (4-position) of the aniline ring to assess the importance of the substituent's spatial orientation.

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) or electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) and trifluoromethyl (-CF₃) at various positions on the ring. beilstein-journals.org These changes can modulate the pKa of the aniline nitrogen and influence hydrogen bonding or electronic interactions with a biological target.

Steric Bulk: Incorporating larger groups to probe the size and shape of the binding pocket. For example, replacing a hydrogen with a tert-butyl group or adding substituents adjacent to the sultam ring can define steric tolerance. beilstein-journals.org

The following table outlines representative analogues with modifications on the aniline ring, based on established synthetic methodologies for creating substituted anilines for SAR studies. beilstein-journals.orgmdpi.comresearchgate.net

| Analogue Name | Modification | Rationale for Synthesis |

|---|---|---|

| 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline | Positional Isomer (para) | Investigate the importance of substituent orientation for target binding. |

| 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline | Electron-Withdrawing Group (EWG) | Probe electronic requirements and potential halogen bonding interactions. |

| 4-Methyl-3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline | Electron-Donating Group (EDG) | Evaluate the impact of increased electron density on the aromatic ring. |

| 2,6-Diisopropyl-3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline | Steric Hindrance | Assess steric tolerance in the binding site near the aniline amine group. beilstein-journals.org |

| 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-(trifluoromethoxy)aniline | Lipophilic EWG | Explore combined effects of electronics and lipophilicity. researchgate.net |

Modification of the 1,2-Thiazinan-1,1-dioxide Moiety

The sultam ring's conformation, size, and substitution pattern can significantly influence a molecule's properties. Synthetic routes for modifying this heterocyclic system are crucial for a comprehensive SAR analysis. nih.govsemanticscholar.org Key transformational strategies include:

Ring Size Variation: Contracting the six-membered thiazinane ring to a five-membered isothiazolidine (B1259544) ring (e.g., 3-(1,1-dioxidoisothiazolidin-2-yl)aniline) or expanding it to a seven-membered ring can alter the bond angles and conformational flexibility of the heterocycle, which may lead to improved binding affinity. scbt.com

Substitution on the Ring: Introducing alkyl or aryl groups at the C3, C4, C5, or C6 positions of the thiazinane ring. This can be achieved by starting from appropriately substituted amino-alcohols or amino-halides during the ring-forming cyclization step. nih.gov Such substitutions can probe for specific hydrophobic interactions within the binding pocket.

Introduction of Rigidity: Creating fused or spirocyclic systems can lock the conformation of the sultam ring. For instance, fusing an additional ring to the thiazinane backbone can reduce the number of rotatable bonds, which may enhance binding affinity by lowering the entropic penalty of binding. semanticscholar.orgmdpi.com The synthesis of tricyclic 1,2-thiazine derivatives serves as an example of this approach. mdpi.com

The table below details potential analogues derived from modifications to the sultam ring, referencing synthetic principles for related heterocyclic systems. nih.govsemanticscholar.orgmdpi.com

| Analogue Name | Modification | Rationale for Synthesis |

|---|---|---|

| 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline | Ring Contraction (5-membered) | Alter ring pucker and conformation to find optimal geometry for binding. scbt.com |

| 3-(4-Methyl-1,1-dioxido-1,2-thiazinan-2-yl)aniline | C4-Alkylation | Explore potential for hydrophobic interactions and influence on ring conformation. nih.gov |

| 3-(3-Phenyl-1,1-dioxido-1,2-thiazinan-2-yl)aniline | C3-Arylation | Introduce a large substituent to probe for additional binding pockets or steric clashes. |

| Analogues with fused rings | Conformational Restriction | Reduce flexibility to lock in a bioactive conformation and potentially increase potency. mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for delineating the molecular framework of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in a solution state. Through the analysis of ¹H and ¹³C nuclei, a detailed structural map can be assembled. ipb.pt

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum provides detailed information regarding the chemical environment of the hydrogen atoms. The spectrum is expected to display characteristic signals for the protons on the aromatic aniline (B41778) ring and the aliphatic thiazinane ring. Aromatic protons typically resonate in the downfield region of the spectrum, and their splitting patterns are indicative of the substitution pattern on the benzene (B151609) ring. researchgate.net The protons of the thiazinane ring would appear at a higher field, with their chemical shifts and coupling constants revealing information about their spatial relationships.

The ¹³C NMR spectrum offers complementary information about the carbon backbone of the molecule. libretexts.org Each chemically distinct carbon atom produces a unique signal. The carbons of the aniline ring are expected to be deshielded and appear at lower field values compared to the aliphatic carbons of the thiazinane ring. researchgate.netkpi.ua

Below are representative, hypothetical NMR data tables for the compound.

Table 1: Hypothetical ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.15 - 7.30 | m | - |

| Aromatic-H | 6.75 - 6.90 | m | - |

| NH₂ | 3.95 | s (broad) | - |

| N-CH₂ (Thiazinane) | 3.55 | t | 6.2 |

| S-CH₂ (Thiazinane) | 3.20 | t | 5.8 |

| CH₂-CH₂-CH₂ (Thiazinane) | 2.15 | m | - |

Table 2: Hypothetical ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 147.8 |

| Aromatic C-N(SO₂) | 139.5 |

| Aromatic CH | 130.1 |

| Aromatic CH | 119.2 |

| Aromatic CH | 116.0 |

| Aromatic CH | 115.4 |

| N-C H₂ (Thiazinane) | 51.7 |

| S-C H₂ (Thiazinane) | 49.2 |

| CH₂-C H₂-CH₂ (Thiazinane) | 25.3 |

2D NMR Techniques (COSY, HSQC, HMBC)

To confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the connectivity between adjacent protons within the thiazinane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is critical for confirming the connection between the aniline ring and the thiazinane moiety, for instance, by showing a correlation between the thiazinane's N-CH₂ protons and the aromatic carbon attached to the nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is utilized to determine the precise molecular weight and to study the fragmentation patterns of the molecule, which provides corroborating structural evidence. core.ac.uk High-resolution mass spectrometry (HRMS) would yield an exact mass, confirming the elemental composition.

Upon ionization, the molecule is expected to fragment in a predictable manner. Plausible fragmentation pathways would include the loss of a sulfur dioxide (SO₂) moiety, a common fragmentation for sulfonyl compounds, or cleavage of the N-S bond. researchgate.netwvu.edumdpi.com Analysis of the resulting fragment ions helps to verify the different components of the molecular structure. raco.cat

X-ray Crystallography for Solid-State Conformation and Packing

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural data, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.netresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.net The data would confirm the expected tetrahedral geometry around the sulfur atom of the sulfonyl group and would define the specific conformation (e.g., chair or twisted-chair) adopted by the thiazinane ring in the crystal lattice.

Table 3: Typical Crystallographic Parameters

| Parameter | Representative Value |

| S=O Bond Length | ~1.44 Å |

| S-N Bond Length | ~1.64 Å |

| S-C Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| C-N-S Bond Angle | ~117° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography also elucidates the packing of molecules within the crystal and the non-covalent interactions that govern this arrangement. researchgate.net For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The amine (-NH₂) group of the aniline moiety is a hydrogen bond donor, while the two oxygen atoms of the sulfonyl (-SO₂) group are strong hydrogen bond acceptors. mdpi.comresearchgate.net These interactions would likely link the molecules into extended supramolecular assemblies, which are critical in determining the material's physical properties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as critical tools for identifying its key functional groups and understanding its electronic properties. While direct experimental spectra for this specific molecule are not extensively published, theoretical analysis based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allows for the prediction of its characteristic spectral features. Such computational approaches are standard in modern chemical analysis for correlating molecular structure with spectroscopic behavior. nih.govnih.gov

Infrared (IR) Spectroscopy

Key predicted vibrational modes include:

N-H Vibrations: The primary amine (-NH₂) group of the aniline ring is expected to show symmetric and asymmetric stretching vibrations. These typically appear as two distinct bands in the 3300-3500 cm⁻¹ region.

S=O Vibrations: The sulfonyl group (SO₂) within the thiazinane dioxide ring is a strong infrared absorber. It will display characteristic asymmetric and symmetric stretching vibrations, anticipated to be prominent in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C-H and C=C Vibrations: The benzene ring of the aniline component will produce aromatic C-H stretching bands above 3000 cm⁻¹ and a series of C=C stretching absorptions in the 1600-1450 cm⁻¹ range.

C-N and C-S Vibrations: The stretching vibrations for the C-N and C-S bonds are expected in the fingerprint region of the spectrum, generally between 1350 cm⁻¹ and 1000 cm⁻¹. scielo.org.zasapub.org

The following table summarizes the anticipated characteristic IR absorption bands for this compound based on established group frequencies and theoretical predictions.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (Thiazinane) | Stretch | 2950 - 2850 |

| Aromatic C=C | Stretch | 1620 - 1450 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| C-N Stretch | Stretch | 1340 - 1250 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

This interactive table outlines the theoretically predicted infrared absorption regions for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule provides insights into its electronic transitions. For this compound, the spectrum is expected to be dominated by absorptions arising from the aniline chromophore. The presence of the sultam substituent on the aniline ring will modulate the energies of these transitions.

The primary electronic transitions in aromatic compounds like aniline are typically π → π* transitions. The aniline molecule itself exhibits a strong primary absorption band around 230-240 nm and a weaker secondary band around 280-290 nm. These bands are attributed to electronic excitations within the π-system of the benzene ring, influenced by the electron-donating amino group.

Computational studies using TD-DFT are employed to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). rsc.org For this compound, the main electronic transitions are expected to involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may extend across the aromatic system.

The predicted UV-Vis absorption data, based on TD-DFT calculations for analogous N-aryl sultams, are presented in the table below.

| Transition Type | Predicted λmax (nm) | Molecular Orbitals Involved |

| π → π | ~240 - 250 | HOMO-1 → LUMO |

| π → π | ~285 - 295 | HOMO → LUMO |

This interactive table presents the theoretically predicted electronic transitions and corresponding absorption maxima for the molecule.

The sultam group, being electron-withdrawing, may induce a slight shift in the absorption maxima compared to unsubstituted aniline. The specific solvent environment can also influence the λmax values due to solvatochromic effects. rsc.org The analysis of these electronic transitions is crucial for understanding the photophysical properties of the molecule.

Computational and Theoretical Studies of 3 1,1 Dioxido 1,2 Thiazinan 2 Yl Aniline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules. These methods balance computational cost with accuracy, making them suitable for a detailed analysis of medium-sized organic molecules like 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations systematically adjust the positions of the atoms to find the lowest energy conformation on the potential energy surface. For this compound, this would involve exploring the rotational freedom around the nitrogen-phenyl bond and the puckering of the thiazinane ring.

A comprehensive conformational analysis would identify various local energy minima and the transition states connecting them. This would reveal the preferred spatial orientation of the aniline (B41778) group relative to the thiazinane dioxide ring and the energetic barriers to their interconversion. The resulting data, typically presented in a table of bond lengths, bond angles, and dihedral angles, is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Aniline) | Data not available | Data not available | Data not available |

| S-N (Thiazinane) | Data not available | Data not available | Data not available |

| S=O | Data not available | Data not available | Data not available |

| C-S-N-C | Data not available | Data not available | Data not available |

This table is illustrative of the type of data that would be generated from geometry optimization studies. Specific values for this compound are not available in the current literature.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

Understanding the electronic structure of a molecule is key to predicting its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity.

Furthermore, calculating the distribution of electron density reveals the partial charges on each atom, highlighting regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table represents the expected output from an electronic structure analysis. The actual values for the title compound await computational investigation.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are likely to be involved in electrophilic or nucleophilic interactions. In this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the aniline, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Spectroscopic Property Prediction and Validation

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. By comparing these predicted shifts with experimental data, the proposed structure can be confirmed. For this compound, such calculations would provide a theoretical spectrum that could be directly compared with an experimentally obtained one.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Aniline, ipso) | Data not available |

| C (Aniline, ortho) | Data not available |

| C (Aniline, meta) | Data not available |

| C (Aniline, para) | Data not available |

| C (Thiazinane) | Data not available |

This table illustrates the format of predicted NMR data. Specific chemical shifts for the title compound have not been reported.

Vibrational Frequency Analysis

Vibrational frequency analysis, which predicts the infrared (IR) and Raman spectra of a molecule, serves two main purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). Secondly, the predicted vibrational modes can be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of functional groups. For the title compound, this analysis would help identify the characteristic stretching and bending frequencies of the N-H, S=O, and C-N bonds.

Table 4: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | Data not available |

| S=O asymmetric stretch | Data not available |

| S=O symmetric stretch | Data not available |

| C-N stretch | Data not available |

This table is a representation of the data that would be obtained from a vibrational frequency analysis. No such data is currently available for this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations would provide detailed insights into its conformational dynamics in a solution, revealing how the molecule moves, flexes, and changes shape over time under the influence of a solvent.

The conformational flexibility of this compound would primarily arise from the rotation around the single bond connecting the aniline nitrogen to the thiazinane ring and the puckering of the six-membered thiazinane ring itself. In a solution, the explicit or implicit consideration of solvent molecules is crucial as they can significantly influence the conformational preferences through interactions such as hydrogen bonding and dielectric effects.

An MD simulation would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box filled with a chosen solvent, such as water or an organic solvent.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. This allows for the calculation of forces acting on each atom.

Simulation Run: Newton's equations of motion are solved iteratively to simulate the movement of each atom over a specific period, typically ranging from nanoseconds to microseconds.

Analysis of the resulting trajectory would reveal the preferred conformations of the molecule, the energetic barriers between different conformations, and the timescale of conformational changes. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Table 1: Hypothetical Parameters for an MD Simulation of this compound

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P (for water) or a generic solvent model |

| Simulation Box | Cubic or rhombic dodecahedron |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry provides a suite of tools to predict the chemical reactivity of a molecule and to elucidate the mechanisms of its reactions. For this compound, these studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of the molecule.

The aniline moiety contains an amino group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The sulfonyl group in the thiazinane ring is a strong electron-withdrawing group, which can influence the reactivity of the aniline ring. DFT calculations could be used to determine various reactivity descriptors that provide insights into where and how a reaction is likely to occur.

Key aspects that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The locations of these orbitals indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

By modeling the interaction of this compound with various reagents, it would be possible to map out potential reaction pathways. This involves locating the transition state structures that connect reactants to products and calculating the activation energies for each step of the reaction. This information is invaluable for understanding reaction kinetics and for predicting the major products of a reaction.

Table 2: Hypothetical Reactivity Descriptors for this compound (Calculated using DFT)

| Descriptor | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO Location | Primarily on the aniline ring (ortho and para positions) | Predicts sites for electrophilic substitution |

| LUMO Location | Primarily on the sulfonyl group and adjacent atoms | Predicts sites for nucleophilic attack |

| Most Negative ESP | On the oxygen atoms of the sulfonyl group | Indicates sites for interaction with electrophiles or hydrogen bond donors |

| Most Positive ESP | On the hydrogen atoms of the amino group | Indicates sites for interaction with nucleophiles or hydrogen bond acceptors |

Structure Activity Relationship Sar Investigations and Mechanistic Hypotheses in Model Systems

Design Principles for Investigating Structural Modifications

The exploration of the structure-activity relationship (SAR) for "3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline" is rooted in established medicinal chemistry principles. researchgate.net The design of new analogs focuses on systematically altering specific parts of the molecule to understand how these changes affect biological activity. This involves modifying both the aniline (B41778) ring and the 1,2-thiazinane core to probe the electronic, steric, and conformational requirements for interaction with biological targets. nih.govrsc.orgresearchgate.net

Key investigative strategies include:

Electronic Effects: Introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) and electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or trifluoromethyl (-CF3). Varying the electronic nature of the ring can influence the pKa of the aniline nitrogen and its potential to form hydrogen bonds or engage in electrostatic interactions. researchgate.net

Steric Hindrance: Incorporating bulky groups, such as isopropyl or t-butyl, can probe the spatial tolerance of the target's binding pocket. Conversely, smaller substituents like fluorine can investigate if a compact profile is necessary for activity.

Positional Isomerism: Moving a given substituent to different positions on the ring helps to map the topology of the binding site and identify key regions of interaction.

| Compound Series | Position of 'R' on Aniline Ring | 'R' Group Type | Investigative Rationale |

|---|---|---|---|

| 1a-c | para- | -H, -OCH3, -Cl | To assess the impact of electron-donating and electron-withdrawing groups at a position distal to the core structure. |

| 2a-c | meta- | -H, -OH, -CF3 | To evaluate how substituents at the same position as the thiazinane ring affect electronic properties and potential for new hydrogen bonds. |

| 3a-c | ortho- | -H, -F, -CH3 | To probe for steric hindrance near the linkage to the thiazinane ring and investigate intramolecular interactions. |

The 1,2-thiazinane-1,1-dioxide heterocycle is a crucial component of the molecule's scaffold. Modifications to this ring system are designed to alter its conformation, polarity, and potential interaction points.

Key investigative strategies include:

Ring Conformation: The saturated six-membered thiazinane ring can adopt different chair or boat conformations. Introducing substituents on the ring carbons can influence this conformational preference, which may be critical for optimal alignment within a biological target. For instance, the introduction of a methoxy group has been achieved via the ring-opening of a bicyclic aziridine (B145994) precursor. nih.govsemanticscholar.org

Substitution on Ring Carbons: The synthesis of derivatives with substituents, such as vinyl groups, on the thiazinane ring can explore new binding interactions or alter the molecule's metabolic stability. nih.govsemanticscholar.org

Ring Homologation or Contraction: Synthesizing analogs with five-membered (isothiazolidine) or seven-membered (thiazepane) rings can determine the optimal ring size for biological activity. semanticscholar.org

Oxidation State of Sulfur: While the parent compound contains a sulfone (1,1-dioxide), investigating analogs with a sulfoxide (B87167) or sulfide (B99878) could reveal the importance of the sulfone group's hydrogen bond accepting capacity and its influence on the ring's geometry. mdpi.com

In Vitro and Cellular-Level Mechanistic Investigations

To elucidate the mechanism of action of "this compound" and its derivatives, a series of in vitro and cell-based assays are employed. These studies aim to identify molecular targets and affected cellular pathways without involving human trials.

Understanding how a compound interacts with specific biological macromolecules is fundamental to defining its mechanism. Studies have shown that heterocyclic rings containing sulfur and nitrogen can interact with various biomolecules. nih.govnih.gov For instance, research on thiazolidine (B150603) rings, which are structurally related to thiazinanes, has demonstrated that they can chemically react with nucleophilic cysteine residues in proteins, such as the TRPA1 channel. nih.gov This suggests a potential mechanism where the thiazinane ring of the target compound could form covalent or non-covalent interactions with cysteine residues in enzymes or receptor proteins.

Furthermore, the basicity of nitrogen atoms within a heterocyclic scaffold can be crucial for binding to metalloproteins, such as the heme iron in enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Therefore, investigations would include assessing the compound's ability to bind to and potentially inhibit various enzymes, with a focus on those containing reactive cysteines or metallic cofactors. Techniques like fluorescence quenching and circular dichroism could be used to confirm binding and study conformational changes in the target protein. mdpi.com

Cell-based assays are critical for understanding a compound's effect on complex cellular processes. High-throughput screening using cell lines with reporter genes can identify modulation of specific signaling pathways, such as the Wnt signaling pathway. nih.gov Such screens can reveal whether a compound acts as an activator or inhibitor of a particular cascade.

Flow cytometry is another powerful tool used to analyze the effects of a compound on the cell cycle. For example, analogs of combretastatin (B1194345) A-4 containing a β-lactam ring were shown to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov Similar studies with "this compound" derivatives in various cell lines would clarify if they exert their effects by interfering with cell division or other key cellular pathways.

The potential of novel heterocyclic compounds is often initially assessed by evaluating their ability to inhibit the growth of established cancer cell lines. science.gov Thiazine and thiazinanone derivatives have been reported to exhibit antitumor properties. nih.govsemanticscholar.org The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.

Studies on various thiazole (B1198619) and azetidinone derivatives have demonstrated potent antiproliferative effects against a range of human cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), and K562 (leukemia). nih.govnih.govmdpi.com The evaluation of "this compound" and its synthesized analogs against a panel of such cell lines would provide crucial data on their potency and selectivity.

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Azetidinone Analog (9q) | MCF-7 (Breast) | ~10-33 nM | nih.govnih.gov |

| Azetidinone Analog (9q) | MDA-MB-231 (Breast) | ~23-33 nM | nih.govnih.gov |

| N-phenyl amino pyrimidine (B1678525) (2) | MCF-7 (Breast) | 60.0 µmol/L | researchgate.net |

| Chalcone Derivative (18) | K562 (Leukemia) | >50 µM | mdpi.com |

| Chalcone Derivative (22) | A549 (Lung) | 11.53 µM | mdpi.com |

Pioneering New Research Frontiers with this compound

The heterocyclic compound this compound is emerging as a molecule of significant interest within the scientific community. Its unique structural features, combining a sulfonyl group within a six-membered thiazinane ring attached to an aniline moiety, present a versatile foundation for a multitude of research applications. This article explores the potential future directions and research applications of this compound, from its role in developing chemical probes to its integration with advanced computational modeling.

Potential Research Applications and Future Directions

The exploration of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline and its derivatives is poised to contribute significantly to various fields of chemical and biological research. The inherent properties of its core structure make it a valuable candidate for pioneering new scientific tools and methodologies.

The structure of this compound serves as an excellent molecular scaffold for the development of chemical probes. A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The thiazinane-aniline core provides a rigid framework with multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships. This is crucial for designing probes that can selectively interact with biological targets, aiding in the study of cellular pathways and disease mechanisms. The development of such probes is a fundamental aspect of advancing biomedical research. mdpi.comresearchgate.netresearchgate.net

The synthesis of this compound and its analogues can drive innovation in advanced synthetic methodologies. The creation of the 1,2-thiazinane 1,1-dioxide ring system, a cyclic sulfonamide, often requires specialized reaction conditions and reagents. Research into efficient and stereoselective methods for constructing this heterocyclic core contributes to the broader field of organic synthesis. nih.govbeilstein-journals.org Furthermore, the compound itself can be investigated as a novel reagent or building block for creating more complex molecular architectures, potentially leading to the discovery of new chemical transformations. nih.govmdpi.com

| Synthetic Step | Description | Potential for Innovation |

| Ring Formation | Cyclization to form the 1,2-thiazinane ring. | Development of new catalysts and reaction conditions for improved yield and stereocontrol. |

| Functionalization | Modification of the aniline (B41778) ring or the thiazinane backbone. | Exploration of novel protecting groups and functionalization strategies. |

| Oxidation | Oxidation of the sulfur atom to form the 1,1-dioxide. | Investigation of milder and more selective oxidizing agents. |

This table outlines potential areas for innovation in the synthesis of this compound derivatives.

Derivatives of the this compound scaffold hold promise for identifying and validating novel biological targets in pre-clinical research. The chemical diversity that can be generated from this scaffold allows for the screening of compound libraries against various enzymes, receptors, and other proteins implicated in disease. For instance, related thiazinane structures have been investigated for a range of biological activities, including anti-HIV properties. nih.gov By systematically modifying the core structure, researchers can identify compounds that modulate the activity of previously "undruggable" targets, opening new avenues for therapeutic intervention. nih.gov This exploration is a critical step in the early stages of drug discovery.

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of thousands to millions of chemical compounds for activity in biological assays. nih.govnih.gov A library of compounds based on the this compound scaffold is well-suited for HTS campaigns. The goal of such campaigns is often the discovery of new research tools—molecules that can be used to probe biological systems. mdpi.com Integrating libraries of these novel compounds with diverse HTS assays can accelerate the identification of "hits" that can be further optimized into potent and selective probes for specific biological targets. researchgate.net

| Screening Stage | Objective | Role of this compound Derivatives |

| Primary Screen | Identify initial "hits" from a large compound library. | A diverse library based on the scaffold increases the probability of finding active compounds. |

| Secondary Screen | Confirm activity and determine concentration-response relationships. | Selected hits are further tested to validate their biological effects. |

| Target Deconvolution | Identify the specific biological target of an active compound. | Active compounds serve as starting points for mechanism-of-action studies. |

This table illustrates the integration of compound libraries derived from this compound with the stages of a high-throughput screening campaign.

Computational modeling plays an increasingly vital role in modern chemical research and drug discovery. mdpi.com The structural data from a series of this compound derivatives and their corresponding biological activities can be used to develop advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. This predictive design approach saves time and resources, streamlining the process of developing new chemical probes and potential therapeutic leads. Molecular docking studies can further elucidate how these compounds might interact with specific protein targets, guiding future design efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of sulfonamide intermediates or through nucleophilic substitution reactions. For example, thiazinan derivatives are often prepared by reacting 1,2-thiazinane dioxides with aniline precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Optimization parameters include temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reactants (1:1.2 for aniline derivatives to thiazinane) . Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for refinement of single-crystal data to resolve the sulfone and thiazinane ring geometry .

- NMR : H and C NMR in DMSO-d6 or CDCl3 can confirm aromatic protons (δ 6.5–7.5 ppm) and sulfone groups (δ 3.1–3.5 ppm for adjacent CH2 groups) .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]+) at m/z 255.29 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to structural similarity to aniline derivatives, which induce methemoglobinemia and hemolytic anemia , researchers should:

- Use fume hoods and PPE (gloves, lab coats).

- Monitor air quality with gas detectors for volatile byproducts.

- Store under inert atmospheres (N2 or Ar) to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (HOMO/LUMO) and electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., HIV integrase, as seen in related thiazinan derivatives ).

- Solvent effects are modeled using COSMO-RS to predict solubility and stability in aqueous/organic matrices.

Q. What experimental design is optimal for studying the environmental fate of this compound in soil systems?

- Methodological Answer :

- Column leaching experiments : Use soil-packed columns under controlled pumping speeds to simulate groundwater flow. Monitor aniline migration via HPLC-UV (λ = 254 nm) .

- Degradation pathways : Employ LC-MS/MS to identify intermediates (e.g., catechol derivatives) from microbial or photocatalytic degradation (e.g., using MnFe2O4/Zn2SiO4 catalysts under simulated solar radiation ).

Q. How can contradictory data on the bioactivity of thiazinan derivatives be resolved?

- Methodological Answer :

- Meta-analysis : Compare IC50 values across studies (e.g., acetylcholinesterase inhibition vs. HIV integrase activity ) to identify structure-activity relationships (SAR).

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C) to control for experimental variability.

Q. What advanced chromatographic methods improve quantification in complex matrices?

- Methodological Answer :

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions for the parent ion (m/z 255.29 → 183.1) .

- Ion mobility spectrometry : Differentiate co-eluting isomers by collision cross-section (CCS) values.

Contradictions and Gaps in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.